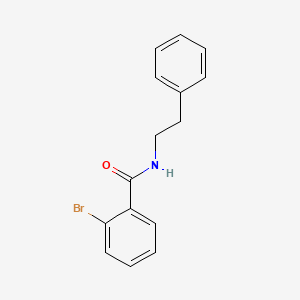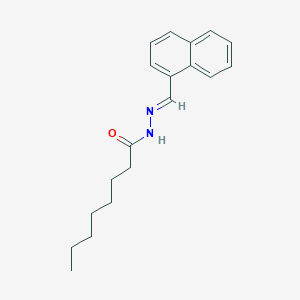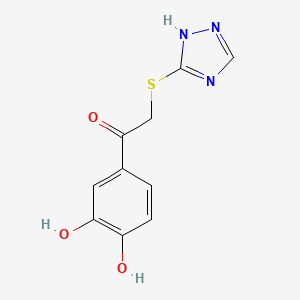![molecular formula C19H15ClN6O B5602091 N-[(E)-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B5602091.png)
N-[(E)-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the pyrazole intermediate.
Addition of the Cyanoethyl Group: The cyanoethyl group is added through a Michael addition reaction, where acrylonitrile reacts with the pyrazole intermediate.
Formation of the Pyridine Carboxamide Moiety: The final step involves the condensation of the pyrazole intermediate with pyridine-4-carboxylic acid or its derivative under appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate reaction conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[(E)-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes, such as cell growth and apoptosis.
Comparison with Similar Compounds
N-[(E)-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-[(E)-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-3-carboxamide: Differing by the position of the carboxamide group on the pyridine ring.
N-[(E)-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-2-carboxamide: Another positional isomer with the carboxamide group at the 2-position.
N-[(E)-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]benzene-1-carboxamide: Featuring a benzene ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(E)-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O/c20-17-4-2-14(3-5-17)18-16(13-26(25-18)11-1-8-21)12-23-24-19(27)15-6-9-22-10-7-15/h2-7,9-10,12-13H,1,11H2,(H,24,27)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSADCNRQSZZNBW-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=NNC(=O)C3=CC=NC=C3)CCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C=C2/C=N/NC(=O)C3=CC=NC=C3)CCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,4-Dimethoxyphenyl)amino]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B5602011.png)
![Methyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B5602015.png)
![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)
![5-fluoro-2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole](/img/structure/B5602038.png)
![(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5602046.png)
![[(E)-(4-nitrophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate](/img/structure/B5602047.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B5602055.png)
![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5602059.png)
![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)


![N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide](/img/structure/B5602108.png)
![N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5602110.png)

